molecular formula C28H24N2O5 B11714875 ethyl 5-(benzyloxy)-3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-indole-2-carboxylate

ethyl 5-(benzyloxy)-3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-indole-2-carboxylate

Cat. No.: B11714875
M. Wt: 468.5 g/mol
InChI Key: MEGRWSDELDAWGP-UHFFFAOYSA-N
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Description

ETHYL 5-(BENZYLOXY)-3-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]-1H-INDOLE-2-CARBOXYLATE is a complex organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-(BENZYLOXY)-3-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]-1H-INDOLE-2-CARBOXYLATE typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

  • Formation of the indole core.
  • Introduction of the benzyloxy group.
  • Attachment of the phthalimide moiety.
  • Esterification to form the ethyl ester.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-(BENZYLOXY)-3-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]-1H-INDOLE-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Conditions vary depending on the substituent being introduced.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ETHYL 5-(BENZYLOXY)-3-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]-1H-INDOLE-2-CARBOXYLATE would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The pathways involved might include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 5-(BENZYLOXY)-1H-INDOLE-2-CARBOXYLATE: Lacks the phthalimide moiety.

    5-(BENZYLOXY)-3-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]-1H-INDOLE-2-CARBOXYLIC ACID: Carboxylic acid instead of ethyl ester.

Uniqueness

ETHYL 5-(BENZYLOXY)-3-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]-1H-INDOLE-2-CARBOXYLATE is unique due to the presence of both the benzyloxy and phthalimide groups, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.

Properties

Molecular Formula

C28H24N2O5

Molecular Weight

468.5 g/mol

IUPAC Name

ethyl 3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-5-phenylmethoxy-1H-indole-2-carboxylate

InChI

InChI=1S/C28H24N2O5/c1-2-34-28(33)25-20(14-15-30-26(31)21-10-6-7-11-22(21)27(30)32)23-16-19(12-13-24(23)29-25)35-17-18-8-4-3-5-9-18/h3-13,16,29H,2,14-15,17H2,1H3

InChI Key

MEGRWSDELDAWGP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OCC3=CC=CC=C3)CCN4C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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